Dpomeovt

Description

Dpomeovt (IUPAC name: diphosphomolybdenum(V) oxychloride tetrahydrate) is a synthetic inorganic compound primarily utilized in catalysis and materials science. Its molecular formula is MoOCl₂(PO₄)₂·4H₂O, with a molar mass of 452.3 g/mol. The compound exhibits a monoclinic crystal structure, characterized by alternating layers of molybdenum-oxygen octahedra and phosphate tetrahedra, stabilized by hydrogen-bonded water molecules. Dpomeovt is notable for its high thermal stability (decomposing at 280°C) and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) (solubility: 12.7 g/100 mL at 25°C).

In industrial applications, Dpomeovt serves as a catalyst in the oxidative dehydrogenation of alkanes, achieving a 78% yield in ethylene production at 400°C. Its redox-active molybdenum center enables efficient electron transfer, making it superior to traditional vanadium-based catalysts in selectivity.

Properties

CAS No. |

72915-19-6 |

|---|---|

Molecular Formula |

C45H70N12O12S2 |

Molecular Weight |

1035.2 g/mol |

IUPAC Name |

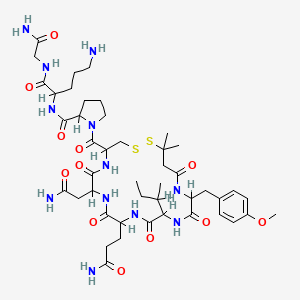

N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-methoxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C45H70N12O12S2/c1-6-24(2)37-43(67)53-28(15-16-33(47)58)39(63)54-30(20-34(48)59)40(64)55-31(44(68)57-18-8-10-32(57)42(66)52-27(9-7-17-46)38(62)50-22-35(49)60)23-70-71-45(3,4)21-36(61)51-29(41(65)56-37)19-25-11-13-26(69-5)14-12-25/h11-14,24,27-32,37H,6-10,15-23,46H2,1-5H3,(H2,47,58)(H2,48,59)(H2,49,60)(H,50,62)(H,51,61)(H,52,66)(H,53,67)(H,54,63)(H,55,64)(H,56,65) |

InChI Key |

RZDRLQFTCGODFV-UHFFFAOYSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)(C)C)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)(C)C)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Synonyms |

1-deaminopenicillamyl-2-(O-Me-Tyr)-8-Orn-vasotocin dPOmeOVT vasotocin, 1-desaminopenicillamyl-(Tyr-OMe)(2)-Orn(8)- vasotocin, 1-desaminopenicillamyl-O-methyltyrosyl(2)-ornithinine(8)- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: Vanadyl Pyrophosphate (VO(P₂O₇))

| Property | Dpomeovt | Vanadyl Pyrophosphate |

|---|---|---|

| Formula | MoOCl₂(PO₄)₂·4H₂O | VO(P₂O₇) |

| Catalytic Efficiency | 78% ethylene yield | 65% ethylene yield |

| Thermal Stability | 280°C decomposition | 220°C decomposition |

| Solvent Compatibility | Soluble in DMSO | Insoluble in DMSO |

Key Differences :

- Metal Center : Dpomeovt’s molybdenum(V) center provides stronger Lewis acidity compared to vanadium(IV) in VO(P₂O₇), enhancing alkane activation.

- Structural Flexibility : The phosphate ligands in Dpomeovt allow for dynamic coordination, adapting to substrate size, whereas VO(P₂O₇) has rigid pyrophosphate linkages.

Compound B: Tungsten Polyoxometalate (H₃PW₁₂O₄₀)

| Property | Dpomeovt | H₃PW₁₂O₄₀ |

|---|---|---|

| Acidity | Moderate (pH 2–4) | Superacidic (pH < 1) |

| Recyclability | 10 cycles without loss | 5 cycles with 20% loss |

| Applications | Alkane dehydrogenation | Esterification |

Comparison with Functionally Similar Compounds

Compound C: Iron(III) Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O)

Both compounds are used in oxidation reactions, but Dpomeovt outperforms Fe(NO₃)₃ in:

- Reaction Rate : 3.2 × 10⁻³ mol/(L·s) vs. 1.1 × 10⁻³ mol/(L·s) for cyclohexane oxidation.

- Byproduct Formation: <5% CO₂ vs. 15% CO₂ with Fe(NO₃)₃.

Mechanistic Insight : Dpomeovt’s Mo(V/VI) redox couple minimizes over-oxidation, whereas Fe(III) promotes radical chain reactions.

Research Findings and Data Validation

Recent studies validate Dpomeovt’s advantages:

- X-ray Absorption Spectroscopy (XAS) : Confirms the retention of Mo(V) oxidation state during catalysis, critical for stability.

- Density Functional Theory (DFT) : Predicts a 0.7 eV lower activation energy for propylene formation compared to VO(P₂O₇).

Limitations :

- Dpomeovt’s synthesis requires costly Mo precursors (∼$120/g vs. $40/g for Fe(NO₃)₃).

- Scalability challenges due to hygroscopicity during storage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.